1-Tosylpipéridin-4-one

Vue d'ensemble

Description

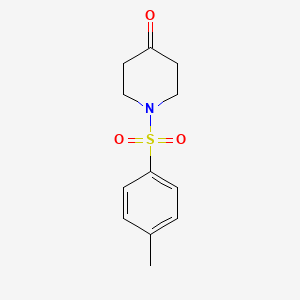

1-Tosylpiperidin-4-one is a chemical compound with the molecular formula C12H15NO3S. It is a derivative of piperidinone, where a tosyl group (4-methylphenylsulfonyl) is attached to the nitrogen atom of the piperidinone ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Applications De Recherche Scientifique

1-Tosylpiperidin-4-one has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry:

- Used as an intermediate in the synthesis of complex organic molecules.

- Serves as a building block for the preparation of various heterocyclic compounds.

Biology:

- Investigated for its potential antimicrobial and antifungal properties.

- Used in the study of enzyme inhibitors and receptor modulators.

Medicine:

- Explored for its potential as a pharmaceutical agent in the treatment of various diseases.

- Studied for its role in the development of new drugs with improved efficacy and reduced side effects.

Industry:

- Employed in the production of specialty chemicals and advanced materials.

- Utilized in the development of novel catalysts and reagents for industrial processes.

Méthodes De Préparation

1-Tosylpiperidin-4-one can be synthesized through various synthetic routes. One common method involves the reaction of piperidin-4-one with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Synthetic Route:

Starting Materials: Piperidin-4-one, tosyl chloride, base (e.g., pyridine or triethylamine).

Reaction Conditions: Room temperature, solvent (e.g., dichloromethane or chloroform).

Procedure: Piperidin-4-one is dissolved in the solvent, and tosyl chloride is added dropwise with stirring. The base is then added to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred for several hours until the reaction is complete. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Industrial Production: In an industrial setting, the synthesis of 1-Tosylpiperidin-4-one may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent product quality and reduces the risk of contamination.

Analyse Des Réactions Chimiques

1-Tosylpiperidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation:

Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

Conditions: Typically carried out in acidic or basic media.

Products: Oxidation of 1-Tosylpiperidin-4-one can lead to the formation of sulfonic acids or other oxidized derivatives.

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Reactions are usually performed in anhydrous solvents under inert atmosphere.

Products: Reduction can yield various reduced forms of the compound, including alcohols or amines.

Substitution:

Reagents: Nucleophiles such as amines, thiols, or halides.

Conditions: Reactions are typically carried out in polar solvents at elevated temperatures.

Products: Substitution reactions can introduce different functional groups into the piperidinone ring, leading to a variety of derivatives.

Mécanisme D'action

The mechanism of action of 1-Tosylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes.

Molecular Targets:

- Enzymes: Inhibits the activity of certain enzymes involved in metabolic pathways.

- Receptors: Modulates the function of specific receptors, influencing cellular signaling and response.

Pathways:

- The compound can interfere with the synthesis or degradation of key biomolecules, leading to changes in cellular function and behavior.

- It may also affect the expression of genes involved in critical biological processes, contributing to its therapeutic effects.

Comparaison Avec Des Composés Similaires

- Piperidin-4-one: A precursor to 1-Tosylpiperidin-4-one, used in the synthesis of various piperidine derivatives.

- Tosylated amines: Compounds with a tosyl group attached to an amine, used in organic synthesis and medicinal chemistry.

Uniqueness:

- The presence of both the piperidinone ring and the tosyl group in 1-Tosylpiperidin-4-one provides unique reactivity and properties, making it a valuable intermediate in the synthesis of complex molecules.

- Its ability to undergo diverse chemical reactions and its potential applications in various fields highlight its significance in scientific research and industry.

Activité Biologique

1-Tosylpiperidin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of 1-Tosylpiperidin-4-one

1-Tosylpiperidin-4-one can be synthesized through various methods, often involving the reaction of piperidin-4-one with tosyl chloride in the presence of a base. This reaction typically yields the tosylated product efficiently, allowing for further derivatization to explore its biological properties .

Biological Activity Overview

The biological activities of 1-Tosylpiperidin-4-one include:

- Anticancer Properties : Research indicates that derivatives of piperidin-4-one exhibit significant anticancer activity. For instance, compounds related to 1-Tosylpiperidin-4-one have been evaluated for their capacity to inhibit cell proliferation in various cancer cell lines, showing promising results .

- σ1 Receptor Modulation : The compound acts as a moderate σ1 receptor ligand, which is implicated in several neuroprotective and anticancer pathways. Studies have shown that it can inhibit the proliferation of non-small cell lung cancer cells (A427) with an IC50 value of approximately 17 µM .

Table 1: Biological Activity of 1-Tosylpiperidin-4-one Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Tosylpiperidin-4-one | A427 (Lung Cancer) | 17 ± 2 | σ1 Receptor Antagonism |

| Compound A | DU145 (Prostate Cancer) | 10 ± 3 | Apoptosis Induction |

| Compound B | HeLa (Cervical Cancer) | 15 ± 5 | Caspase Activation |

These data highlight the efficacy of various derivatives in inhibiting cancer cell growth. For example, compound A demonstrated significant apoptosis induction in DU145 cells, while compound B activated caspases in HeLa cells, indicating a mechanism involving programmed cell death .

Mechanistic Insights

The mechanism by which 1-Tosylpiperidin-4-one exerts its biological effects involves:

- Caspase Activation : It has been shown to activate effector caspases (Caspase 3 and Caspase 7), leading to increased apoptotic cell death. In experimental settings, significant caspase activation was observed, suggesting that this compound could be a viable candidate for cancer therapy .

- Inhibition of Cell Proliferation : The compound's ability to inhibit cell proliferation is mediated through σ1 receptor antagonism. This interaction has been linked to reduced cell viability in various cancer models, emphasizing its potential as a therapeutic agent .

Propriétés

IUPAC Name |

1-(4-methylphenyl)sulfonylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-10-2-4-12(5-3-10)17(15,16)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCEBUFJFSAZGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340031 | |

| Record name | 1-Tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085522 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

33439-27-9 | |

| Record name | 1-Tosylpiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1-tosylpiperidin-4-one in the synthesis of α-aminophosphonates, and what structural features make it suitable for this reaction?

A1: 1-tosylpiperidin-4-one serves as a crucial starting material in the synthesis of novel α-aminophosphonates containing the (4′-tosyl)piperidin-4-yl moiety []. The ketone functionality within its structure is highly reactive towards nucleophilic addition reactions. In this specific synthesis, 1-tosylpiperidin-4-one undergoes a one-pot, three-component condensation reaction with substituted aromatic amines and diethyl phosphite (DEP) in the presence of a magnesium perchlorate catalyst. This reaction leads to the formation of the desired α-aminophosphonate products.

Q2: What is the significance of synthesizing α-aminophosphonates containing the (4′-tosyl)piperidin-4-yl group, and what potential applications do they have?

A2: α-Aminophosphonates are important analogs of α-amino acids and are known to exhibit a wide range of biological activities, including enzyme inhibitory, antibacterial, and antiviral properties []. Incorporating the (4′-tosyl)piperidin-4-yl group into the α-aminophosphonate structure is particularly interesting because this structural motif is found in various biologically active compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.